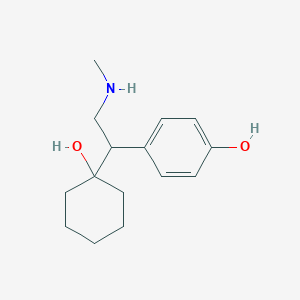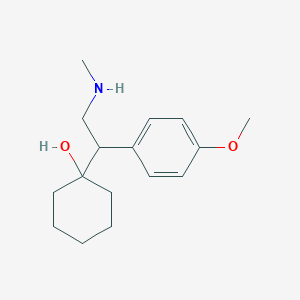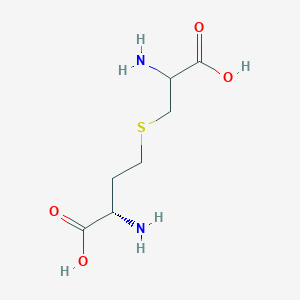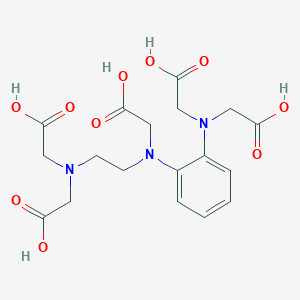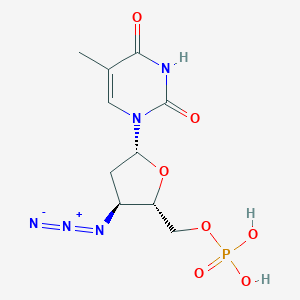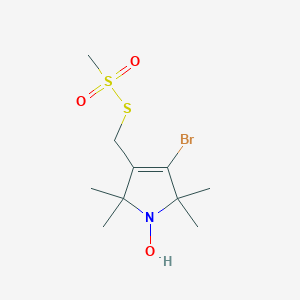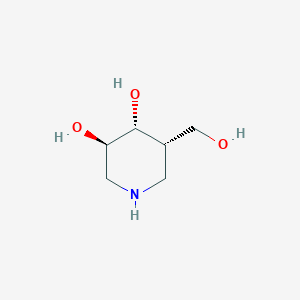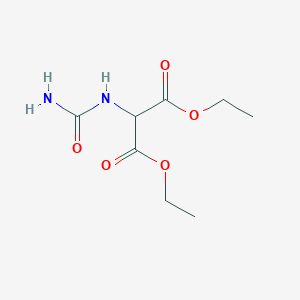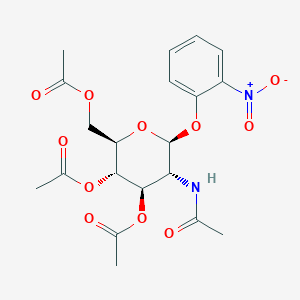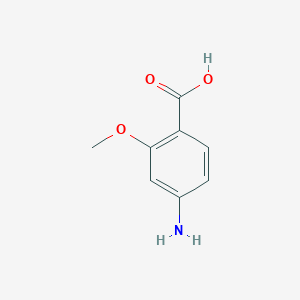
Sculponeatin K
Descripción general
Descripción
beta-Asarone: Es conocido por sus diversas propiedades farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios, antiapoptóticos, anticancerígenos y neuroprotectores . El beta-Asarone es un aceite de fragancia volátil y se ha utilizado en la medicina tradicional por sus beneficios terapéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Extracción asistida por ultrasonido: Este método implica el uso de ondas de ultrasonido para mejorar la eficiencia de extracción del beta-Asarone de los rizomas de Acorus calamus.
Cromatografía líquida semipreparativa a alta presión: Este método implica la preparación del aceite volátil de Acorus tatarinowii Schott y la refinación y purificación del beta-Asarone utilizando un solvente compuesto de metanol y agua.
Métodos de producción industrial: : La producción industrial de beta-Asarone generalmente implica la extracción del compuesto de fuentes vegetales utilizando técnicas de extracción con solventes. El compuesto extraído se purifica luego utilizando métodos cromatográficos para obtener beta-Asarone de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El beta-Asarone experimenta reacciones de oxidación, que pueden conducir a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el beta-Asarone en diferentes formas reducidas.
Sustitución: El beta-Asarone puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes utilizados en la oxidación del beta-Asarone incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio en reacciones de reducción.
Reactivos de sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución.
Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El beta-Asarone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El beta-Asarone se utiliza como material de partida para la síntesis de varios compuestos químicos.
Biología: Exhibe actividades biológicas significativas, incluidos efectos antioxidantes y antiinflamatorios.
Industria: Se utiliza como un químico pesticida bioactivo para controlar plagas de insectos.
Mecanismo De Acción
Comparación Con Compuestos Similares
Compuestos similares
Elemicina: Un compuesto fenilpropanoides con características estructurales y actividades biológicas similares.
2,4,5-Trimetoxipropiofenona:
Singularidad: : El beta-Asarone es único debido a su capacidad para permear la barrera hematoencefálica, lo que lo hace particularmente efectivo en el tratamiento de trastornos neurológicos . Sus fuertes propiedades pesticidas también lo distinguen de otros compuestos similares .
Propiedades
IUPAC Name |
(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKODHXEGJBEP-JIHJFMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The discovery of Sculponeatin K and other diterpenoids in Isodon sculponeatus [] contributes to the growing body of knowledge regarding the chemical constituents of this plant. Isodon species are known to be a rich source of diterpenoids, many of which exhibit biological activities like anti-tumor, anti-inflammatory, and antiviral properties. Further research on the isolated compounds, including this compound, is necessary to explore their potential medicinal applications and understand their mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


